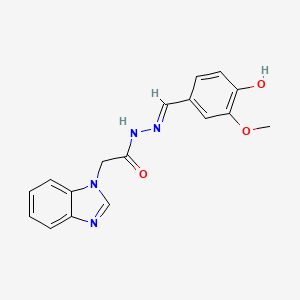![molecular formula C23H21FN2O4 B6003839 N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B6003839.png)
N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide, also known as TAK-659, is a novel small-molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Mecanismo De Acción
N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide works by inhibiting the activity of specific kinases, including BTK, FLT3, and ITK. These kinases play a critical role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide disrupts the signaling pathways and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. It has also been shown to modulate the immune system, leading to enhanced anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide is its specificity for certain kinases, which makes it a promising candidate for cancer treatment. However, its effectiveness may be limited by the development of resistance in cancer cells. Additionally, further research is needed to determine the optimal dosage and treatment regimen for N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide.
Direcciones Futuras
There are several future directions for the research and development of N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide. One area of focus is the identification of biomarkers that can predict response to treatment with N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide. Another area of interest is the development of combination therapies that can enhance the effectiveness of N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide. Finally, further research is needed to determine the long-term safety and efficacy of N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide in clinical trials.
Métodos De Síntesis
The synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide involves a multi-step process that includes the reaction of 2-fluorophenol with 4-bromoaniline to form 4-(2-fluorophenoxy)aniline. This intermediate is then reacted with 2-furoyl chloride to form 1-(2-furoyl)-4-(2-fluorophenoxy)phenylamine, which is further reacted with piperidinecarboxylic acid to form N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific kinases that are involved in the development and progression of cancer.
Propiedades
IUPAC Name |
N-[4-(2-fluorophenoxy)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-19-4-1-2-5-20(19)30-18-9-7-17(8-10-18)25-22(27)16-11-13-26(14-12-16)23(28)21-6-3-15-29-21/h1-10,15-16H,11-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMMKBDPPOPVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003761.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6003766.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-5-isoxazolecarboxamide](/img/structure/B6003767.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6003775.png)

![ethyl 4-[({4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B6003787.png)

![4-chloro-N,N-dimethyl-5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003811.png)
![4-(6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6003816.png)
![2-bromo-4-chloro-3,5-dimethyl-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6003824.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6003827.png)
![N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6003850.png)
![methyl [2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6003852.png)
![2-[(benzylthio)acetyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B6003857.png)